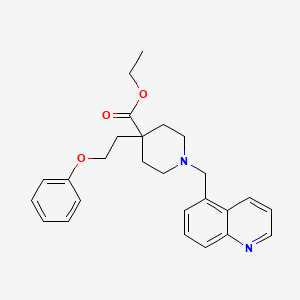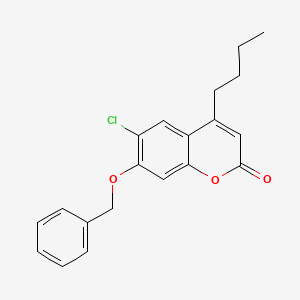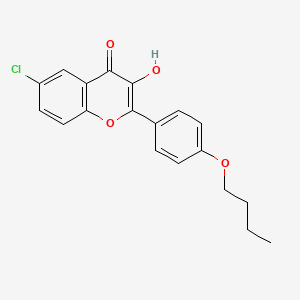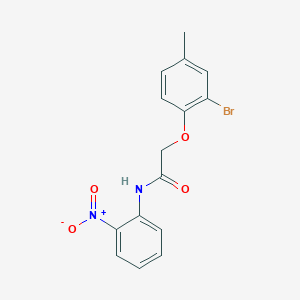
ethyl 4-(2-phenoxyethyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-phenoxyethyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxylate is a chemical compound that has gained attention in scientific research for its potential applications in medicine and pharmacology. It is a piperidinecarboxylate derivative that has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical and physiological effects.
作用機序
The mechanism of action of ethyl 4-(2-phenoxyethyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxylate involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells, viruses, and fungi. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been shown to inhibit the activity of HIV-1 integrase, an enzyme that is essential for the replication of the HIV virus.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit the growth and proliferation of various viruses and fungi. It has also been shown to have anti-inflammatory effects and to protect against neurodegeneration.
実験室実験の利点と制限
One advantage of using ethyl 4-(2-phenoxyethyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxylate in lab experiments is its broad range of activity against various diseases and conditions. Additionally, it has been shown to have low toxicity in animal studies. One limitation of using this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
将来の方向性
There are several future directions for research on ethyl 4-(2-phenoxyethyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxylate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to explore its potential as an anti-inflammatory agent and its effects on the immune system. Further research is also needed to optimize the synthesis method for this compound and to develop more efficient and cost-effective methods for producing it in large quantities.
合成法
The synthesis of ethyl 4-(2-phenoxyethyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxylate involves a multi-step process that includes the reaction of 4-piperidone with ethyl 2-bromoacetate to form ethyl 4-(2-oxopropyl)-1-piperidinecarboxylate. This intermediate is then reacted with 2-phenoxyethanol and sodium hydride to form ethyl 4-(2-phenoxyethyl)-1-piperidinecarboxylate. The final step involves the reaction of this intermediate with 5-chloromethylquinoline to form this compound.
科学的研究の応用
Ethyl 4-(2-phenoxyethyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxylate has been studied extensively for its potential applications in medicine and pharmacology. It has been found to exhibit antitumor, antiviral, and antifungal activities. Additionally, it has been shown to have potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
ethyl 4-(2-phenoxyethyl)-1-(quinolin-5-ylmethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c1-2-30-25(29)26(15-19-31-22-9-4-3-5-10-22)13-17-28(18-14-26)20-21-8-6-12-24-23(21)11-7-16-27-24/h3-12,16H,2,13-15,17-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNNCXXMICYGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=C3C=CC=NC3=CC=C2)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(4,5-diphenyl-1H-imidazol-2-yl)thio]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5199477.png)
![2,4-difluoro-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5199484.png)

![1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine](/img/structure/B5199498.png)

![N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[(3-phenyl-5-isoxazolyl)methyl]acetamide](/img/structure/B5199532.png)
![N-{4-[(4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B5199539.png)




![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5199564.png)

